N-palmitoyl phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-palmitoyl phenylalanine can be synthesized through the reaction of palmitic acid with phenylalanine. The reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N-palmitoyl phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the amide bond or the phenyl ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: N-palmitoyl phenylalanine is used as a model low molecular weight organogelator (LMWO) in the study of oleogels, which are developed as alternatives to solid fats in food products .
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolic regulation. It has been shown to influence glucose homeostasis and mitochondrial respiration .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and analgesic properties. It is being investigated for its use in pain management and the treatment of inflammatory conditions .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Mechanism of Action
The mechanism of action of N-palmitoyl phenylalanine involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in lipid metabolism and inflammation. Additionally, it may interact with other receptors such as transient receptor potential vanilloid 1 (TRPV1) and G protein-coupled receptor 55 (GPR55) . These interactions lead to the modulation of inflammatory responses and pain perception .
Comparison with Similar Compounds
- N-oleoyl phenylalanine
- N-linoleoyl phenylalanine
- N-acyl tyrosine
- N-acyl tryptophan
- N-acyl histidine
Comparison: N-palmitoyl phenylalanine is unique due to its specific fatty acyl chain (palmitic acid) and its ability to form stable gels at low concentrations. This property makes it particularly useful in the formulation of oleogels and other applications where gelation is required . Compared to other N-acyl amino acids, this compound has distinct physicochemical properties that influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIJPSQSKWCJX-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958639 | |
Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-96-3 | |
Record name | L-Phenylalanine, N-(1-oxohexadecyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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